3,6-Dichloro-4-fluoropyridazine
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Description
3,6-Dichloro-4-fluoropyridazine (3,6-DCFP) is an organic compound that has been used in a variety of scientific research applications. It is a member of the pyridazine family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms in the ring. 3,6-DCFP is a colorless solid that is soluble in water and has a melting point of 146-148°C. It has been used in a variety of fields including polymer science, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis of Functionalized Pyridazines
Feraldi-Xypolia et al. (2017) describe a method to synthesize 4-fluoropyridazines, which can be diversified to create a range of 3,4,6-trisubstituted pyridazines. This method is valuable for medicinal chemistry, suggesting potential applications in the development of new drugs or chemical compounds (Feraldi‐Xypolia et al., 2017).
Study of Synthesis Mechanisms
Mi Zhi-yuan (2010) explored the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, starting from a trifluoropyridine derivative. This research offers insights into the complex chemical reactions involved in synthesizing fluoropyridines, which could inform future pharmaceutical or chemical manufacturing processes (Mi Zhi-yuan, 2010).
Deprotonation Studies
Bobbio and Schlosser (2001) conducted a deprotonation study using various halopyridines. Their research suggests that these compounds could serve as valuable building blocks for pharmaceutical research, potentially leading to the discovery of new medicinal drugs (Bobbio & Schlosser, 2001).
Synthesis of Fluorinated Pyridines
Matsumoto et al. (1984) discussed the synthesis of fluorinated pyridines via the Balz-Schiemann reaction. This method could be useful in the synthesis of novel compounds with potential pharmaceutical applications (Matsumoto et al., 1984).
Directed Lithiation and Chemoselectivity
Marsais et al. (1988) examined the directed lithiation of 4-halopyridines, highlighting the potential for creating a variety of disubstituted pyridines. This research contributes to our understanding of chemical reactions and synthesis, which could be applied in developing new chemicals or drugs (Marsais et al., 1988).
Herbicidal Activity
Yang Huazheng (2004) explored the synthesis of 3-aryloxy-6-chloro(or fluoro) pyridazines, demonstrating some herbicidal activity. This suggests potential agricultural applications, particularly in the development of new herbicides (Yang Huazheng, 2004).
Structural and Vibrational Analysis
Prabavathi, Nayaki, and Reddy (2015) conducted a vibrational spectral analysis of dichloropyridazine derivatives, which could be significant for understanding the physical and chemical properties of these compounds. This kind of analysis is crucial in the development of materials and chemicals with specific desired properties (Prabavathi, Nayaki, & Reddy, 2015).
properties
IUPAC Name |
3,6-dichloro-4-fluoropyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCRLSBKBKWAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561518 |
Source
|
Record name | 3,6-Dichloro-4-fluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-fluoropyridazine | |
CAS RN |
92920-33-7 |
Source
|
Record name | 3,6-Dichloro-4-fluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DICHLORO-4-FLUOROPYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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